4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide
CAS No.: 1058237-07-2
Cat. No.: VC6535985
Molecular Formula: C18H21N7O
Molecular Weight: 351.414
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058237-07-2 |
|---|---|
| Molecular Formula | C18H21N7O |
| Molecular Weight | 351.414 |
| IUPAC Name | N-(2,4-dimethylphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C18H21N7O/c1-13-3-4-15(14(2)11-13)20-18(26)24-9-7-23(8-10-24)17-6-5-16-21-19-12-25(16)22-17/h3-6,11-12H,7-10H2,1-2H3,(H,20,26) |
| Standard InChI Key | MIKNNBLWKFGJBI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C |
Introduction
Synthesis Pathways
The synthesis of compounds containing the triazolo[4,3-b]pyridazine framework often involves multi-step reactions starting from pyridazine derivatives. Below is a generalized pathway:
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Formation of Triazolo[4,3-b]pyridazine Core:
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Reacting pyridazine derivatives with azides under cyclization conditions forms the triazole-fused pyridazine ring.
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Functionalization with Piperazine:
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The piperazine moiety is introduced via nucleophilic substitution or amidation reactions.
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Attachment of the Dimethylphenyl Group:
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The dimethylphenyl group can be added through acylation or alkylation reactions using appropriate precursors.
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Applications and Potential Uses
4.1 Pharmacological Applications
Compounds containing triazolo[4,3-b]pyridazine frameworks are known for their diverse biological activities:
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Antiviral Activity: Similar compounds have shown potential as inhibitors of viral polymerases .
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CNS Activity: Piperazine derivatives often exhibit central nervous system activity due to their ability to interact with neurotransmitter receptors .
4.2 Drug Development
The presence of both hydrophobic (dimethylphenyl) and hydrophilic (amide) groups makes this compound a promising candidate for drug design targeting hydrophobic binding pockets in proteins.
Research Findings
Studies on structurally related compounds provide insights into potential activities:
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Binding Affinity Studies:
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Synthetic Versatility:
Data Table: Key Identifiers
Limitations and Future Directions
While detailed synthesis pathways and biological activities are known for related compounds, specific experimental data on this compound remain limited. Future research could focus on:
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Experimental validation of predicted pharmacological activities.
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Toxicity profiling to assess safety for therapeutic use.
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Structural modifications to optimize efficacy.
This comprehensive overview highlights the importance of 4-( triazolo[4,3-b]pyridazin-6-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide as a promising molecule for further exploration in medicinal chemistry and drug development programs.
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